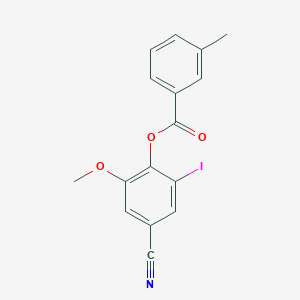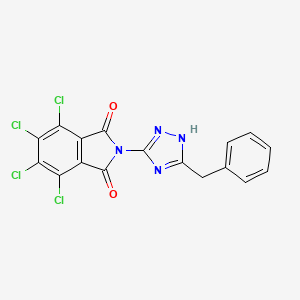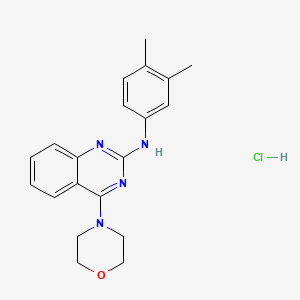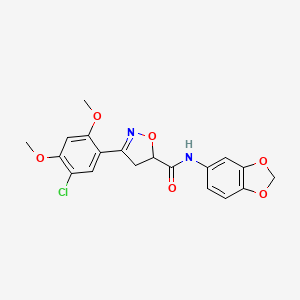![molecular formula C14H12ClF3N2OS B4195928 4-[5-(4-chlorophenyl)-4-(trifluoromethyl)-1,3-thiazol-2-yl]morpholine](/img/structure/B4195928.png)
4-[5-(4-chlorophenyl)-4-(trifluoromethyl)-1,3-thiazol-2-yl]morpholine
Vue d'ensemble
Description
4-[5-(4-chlorophenyl)-4-(trifluoromethyl)-1,3-thiazol-2-yl]morpholine is a complex organic compound characterized by the presence of a thiazole ring substituted with a chlorophenyl and a trifluoromethyl group, and a morpholine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-(4-chlorophenyl)-4-(trifluoromethyl)-1,3-thiazol-2-yl]morpholine typically involves the formation of the thiazole ring followed by the introduction of the morpholine moiety. One common synthetic route starts with the reaction of 4-chlorobenzaldehyde with trifluoroacetic acid and thiourea to form the thiazole ring. This intermediate is then reacted with morpholine under appropriate conditions to yield the final product. The reaction conditions often involve the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and automated systems to precisely control the reaction parameters. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can be implemented to make the process more sustainable.
Analyse Des Réactions Chimiques
Types of Reactions
4-[5-(4-chlorophenyl)-4-(trifluoromethyl)-1,3-thiazol-2-yl]morpholine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines. Substitution reactions can result in the formation of various substituted thiazole derivatives.
Applications De Recherche Scientifique
4-[5-(4-chlorophenyl)-4-(trifluoromethyl)-1,3-thiazol-2-yl]morpholine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mécanisme D'action
The mechanism of action of 4-[5-(4-chlorophenyl)-4-(trifluoromethyl)-1,3-thiazol-2-yl]morpholine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Amino-2-(trifluoromethyl)benzonitrile: Shares the trifluoromethyl group and aromatic ring structure.
tert-Butylamine: Contains an amine group and is used in similar synthetic applications.
2-Methyltetrahydrofuran: Used as a solvent in similar chemical reactions.
Uniqueness
4-[5-(4-chlorophenyl)-4-(trifluoromethyl)-1,3-thiazol-2-yl]morpholine is unique due to its combination of a thiazole ring with both a chlorophenyl and a trifluoromethyl group, which imparts distinct chemical and physical properties. This unique structure makes it valuable for specific applications where these properties are advantageous.
Propriétés
IUPAC Name |
4-[5-(4-chlorophenyl)-4-(trifluoromethyl)-1,3-thiazol-2-yl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClF3N2OS/c15-10-3-1-9(2-4-10)11-12(14(16,17)18)19-13(22-11)20-5-7-21-8-6-20/h1-4H,5-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHMLOZLFWRAGNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=C(S2)C3=CC=C(C=C3)Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClF3N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N,N-DIISOBUTYL-N'-[2-MORPHOLINO-5-(MORPHOLINOSULFONYL)PHENYL]THIOUREA](/img/structure/B4195849.png)

![7-(CHLORODIFLUOROMETHYL)-N-[3-(1H-IMIDAZOL-1-YL)PROPYL]-5-(THIOPHEN-2-YL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE](/img/structure/B4195863.png)
![ETHYL 4-{[4,5-DIMETHOXY-2-(METHOXYCARBONYL)ANILINO]CARBOTHIOYL}TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE](/img/structure/B4195864.png)
![N-(4-methoxyphenyl)-5-[(phenylthio)methyl]-2-furamide](/img/structure/B4195884.png)
![N-[1-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-4-(methylsulfanyl)-1-oxobutan-2-yl]benzamide](/img/structure/B4195887.png)
![N-1-adamantyl-2-[2-(benzylsulfonyl)-1H-benzimidazol-1-yl]acetamide](/img/structure/B4195889.png)
![N~2~-(4-chlorophenyl)-N~1~-[2-(1-cyclohexen-1-yl)ethyl]-N~2~-(methylsulfonyl)alaninamide](/img/structure/B4195896.png)

![4-[(3-Iodophenyl)methoxy]benzonitrile](/img/structure/B4195918.png)
![2,4-dichloro-N-(2,6-dioxo-1-piperidinyl)-N-[1-methyl-2-(4-methylphenyl)-2-oxoethyl]benzamide](/img/structure/B4195926.png)

![N~2~-(2-ethoxyphenyl)-N~1~-(2-methyl-3-nitrophenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide](/img/structure/B4195935.png)

